Methyl 4-(1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
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Overview
Description
“Methyl 4-(1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” is a complex organic compound. It likely contains a methylbenzoate moiety, which is an ester with the chemical formula C6H5COOCH3 .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as Friedel-Crafts acylation, followed by a Clemmensen Reduction . The exact synthesis process for this specific compound would depend on the precise arrangement of its functional groups.Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would be beneficial to have a 3D model or a computed 2D structure for a more accurate analysis .Chemical Reactions Analysis
Esters, such as methyl benzoate, react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For instance, methyl benzoate is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . It has a melting point of -12.5 °C and a boiling point of 199.6 °C .Scientific Research Applications
Materials Science Applications
- Hyperbranched Aromatic Polyamide Synthesis : Studies have been conducted on the polymerization of similar benzoate compounds to produce hyperbranched aromatic polyamides. These polymers are noted for their solubility in common solvents and potential applications in materials science due to their unique structural properties (Yang, Jikei, & Kakimoto, 1999).
Medicinal Chemistry Applications
Cytotoxic Activity : Research into dibenzisoquinoline and benzo[e]perimidine derivatives, which share structural similarities with the specified compound, has revealed their potential cytotoxic activity against cancer cell lines. These studies highlight the importance of side chain positioning on the biological activity of these compounds (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Antifolate Properties : The synthesis of derivatives that resemble the given compound has been explored for their antifolate properties, demonstrating significant potential in inhibiting cell growth in vitro. These findings suggest the compound's relevance in developing chemotherapeutic agents (Degraw, Christie, Colwell, & Sirotnak, 1992).
Environmental Applications
- Phenolic Compound Transformation : A methanogenic consortium was found to carboxylate and dehydroxylate phenolic compounds to their corresponding benzoate derivatives under anaerobic conditions. This process indicates the potential environmental application of similar compounds in bioremediation efforts (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).
Safety and Hazards
properties
IUPAC Name |
methyl 4-[[1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-6-3-4-7-17(15)14-24-13-5-8-19(21(24)26)20(25)23-18-11-9-16(10-12-18)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAHOLGRORLADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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